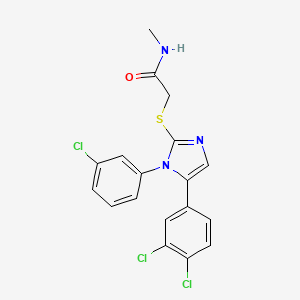
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide, also known as CXM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. CXM is a tetrazole-based compound that has been synthesized through a multistep process.
Scientific Research Applications
Cardiovascular Research
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide exhibits vasodilatory effects, making it relevant for cardiovascular research. Its ability to increase cAMP levels in blood vessels contributes to vasodilation, potentially aiding in the treatment of conditions like hypertension and peripheral vascular diseases .
Platelet Aggregation Inhibition
The compound inhibits cAMP phosphodiesterase III, leading to increased cAMP levels in platelets. This property suggests its potential use in preventing platelet aggregation, which is crucial for managing thrombotic disorders and preventing clot formation .
Antithrombotic Applications
Given its impact on platelet function, this compound could be explored as an antithrombotic agent. It may help prevent unwanted blood clotting, especially in conditions like deep vein thrombosis and stroke .
Solid Dispersion Techniques in Drug Formulation
Solid dispersion techniques can enhance the solubility and dissolution rate of poorly water-soluble drugs. Researchers have used this compound as a model compound to study these techniques. For instance, a solid dispersion with Eudragit® L100 and Eudragit® S100 carriers improved solubility and dissolution, potentially benefiting drug formulation .
Drug Delivery Systems
The compound’s solubility enhancement properties make it relevant for drug delivery systems. Researchers have explored its use in oral formulations, aiming to improve bioavailability and patient compliance .
Pharmacokinetic Studies
Pharmacokinetic investigations involving this compound can provide insights into its absorption, distribution, metabolism, and excretion. Such studies contribute to optimizing dosing regimens and understanding its behavior in vivo.
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHABCDTPYVNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-chloro-4-fluorophenyl)-11-((3,4,5-trimethoxyphenyl)imino)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2848336.png)
![3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2848337.png)

![7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2848340.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B2848344.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)